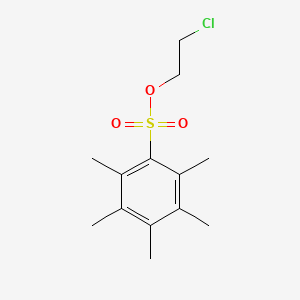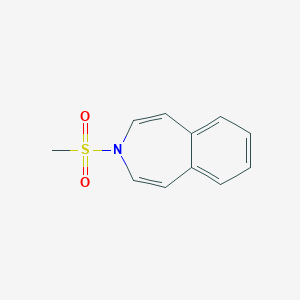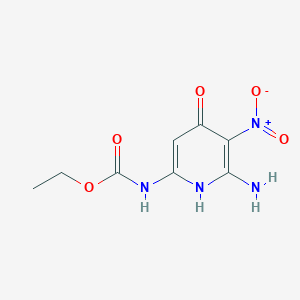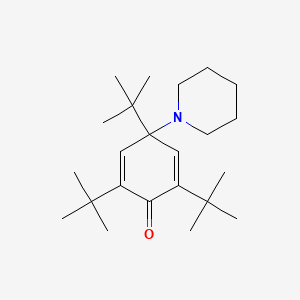
2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a compound that features a piperidine ring attached to a cyclohexadienone structure with three tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of piperidine with a suitable precursor, such as a tert-butyl-substituted cyclohexadienone. The reaction conditions often include the use of solvents like benzene or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-pyrrolidinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-morpholinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-azepanyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
Uniqueness
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The tert-butyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
72483-56-8 |
|---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-4-piperidin-1-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H39NO/c1-20(2,3)17-15-23(22(7,8)9,24-13-11-10-12-14-24)16-18(19(17)25)21(4,5)6/h15-16H,10-14H2,1-9H3 |
InChI Key |
DSXMQJGMZCPDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

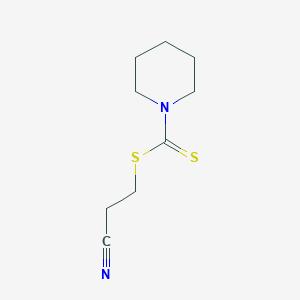
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)

![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
